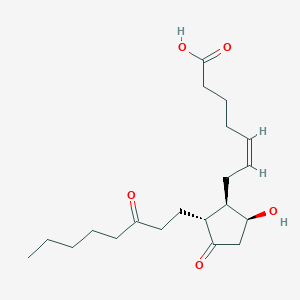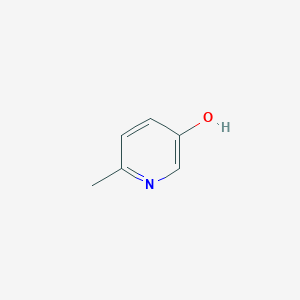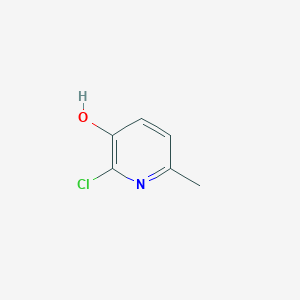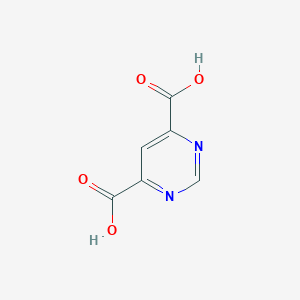![molecular formula C9H14O5 B031209 (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one CAS No. 22596-25-4](/img/structure/B31209.png)
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one, also known as MDPO, is a synthetic compound that has been studied for its potential applications in various scientific fields. MDPO has a unique chemical structure that makes it an interesting molecule to study. In
Mécanisme D'action
The mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is not fully understood. However, it has been suggested that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one may exert its effects through the modulation of oxidative stress and inflammation. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species and pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect cells from oxidative stress-induced damage and inhibit the proliferation of cancer cells. In vivo studies have shown that (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can protect against ischemia/reperfusion injury, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its unique chemical structure, which makes it an interesting molecule to study. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one. One area of research could focus on the development of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one analogs with improved solubility and bioavailability. Another area of research could focus on investigating the potential use of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could investigate the mechanism of action of (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one and its potential use as a probe in biological systems.
Méthodes De Synthèse
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one can be synthesized through a multi-step process starting from 2,3-dimethyl-1,4-benzoquinone. The first step involves the conversion of 2,3-dimethyl-1,4-benzoquinone to 2,3-dimethyl-1,4-benzoquinol. This is followed by the reaction of 2,3-dimethyl-1,4-benzoquinol with methanol and acetic anhydride to form the intermediate compound, (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran. The final step involves the conversion of (3S,4S)-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyran to (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one through a reaction with oxalyl chloride and triethylamine.
Applications De Recherche Scientifique
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. (3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one has also been studied for its potential use as a probe in biological systems.
Propriétés
Numéro CAS |
22596-25-4 |
|---|---|
Nom du produit |
(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.2 g/mol |
Nom IUPAC |
(3aS,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h6-8H,4H2,1-3H3/t6-,7-,8-/m0/s1 |
Clé InChI |
VUNSMQXGBMXONE-FXQIFTODSA-N |
SMILES isomérique |
CC1(O[C@H]2[C@@H](O1)C(=O)CO[C@@H]2OC)C |
SMILES |
CC1(OC2C(O1)C(=O)COC2OC)C |
SMILES canonique |
CC1(OC2C(O1)C(=O)COC2OC)C |
Synonymes |
4H-1,3-Dioxolo[4,5-c]pyran, β-L-erythro-pentopyranosid-4-ulose Deriv; β-2,3-O-Isopropylidene-L-erythro-pentopyranosid-4-ulose; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



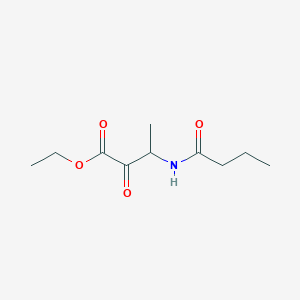
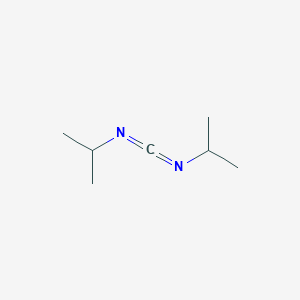
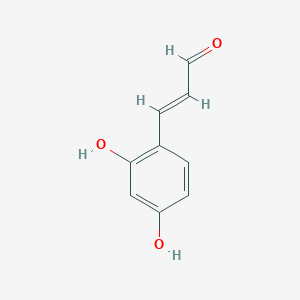
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)
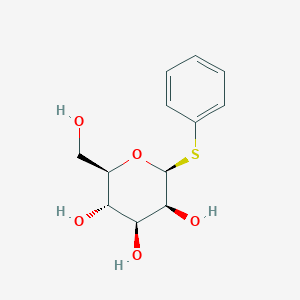
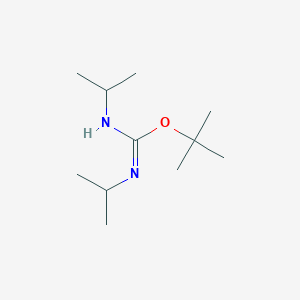
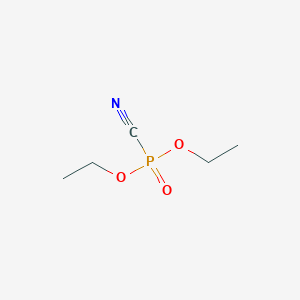
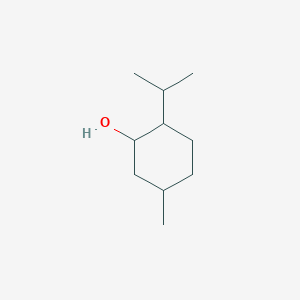
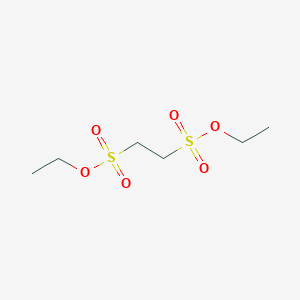
![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)
